molecular formula C18H15F3N2O2 B6123633 N-(2,6-difluorophenyl)-1-(2-fluorobenzoyl)prolinamide

N-(2,6-difluorophenyl)-1-(2-fluorobenzoyl)prolinamide

Cat. No. B6123633
M. Wt: 348.3 g/mol
InChI Key: JCYNVUXDIWTXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-difluorophenyl)-1-(2-fluorobenzoyl)prolinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as DFPRO and is a proline-based inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV).

Mechanism of Action

DFPRO works by inhibiting the enzyme N-(2,6-difluorophenyl)-1-(2-fluorobenzoyl)prolinamide, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting N-(2,6-difluorophenyl)-1-(2-fluorobenzoyl)prolinamide, DFPRO increases the levels of these hormones, which in turn leads to increased insulin secretion and improved glucose metabolism.
Biochemical and Physiological Effects:
DFPRO has been shown to have several biochemical and physiological effects, including improved glucose tolerance, reduced insulin resistance, and decreased inflammation. DFPRO has also been shown to have potential anti-cancer properties, although further research is needed to fully understand its mechanisms of action in this area.

Advantages and Limitations for Lab Experiments

One of the primary advantages of DFPRO for lab experiments is its specificity for N-(2,6-difluorophenyl)-1-(2-fluorobenzoyl)prolinamide inhibition, which allows for targeted studies of the effects of incretin hormones on glucose metabolism. However, DFPRO does have some limitations, including its relatively short half-life and the need for high doses to achieve significant effects.

Future Directions

There are several potential future directions for research on DFPRO. One area of interest is the development of more potent and selective N-(2,6-difluorophenyl)-1-(2-fluorobenzoyl)prolinamide inhibitors based on the structure of DFPRO. Another area of interest is the investigation of the potential anti-cancer properties of DFPRO and its derivatives. Additionally, further research is needed to fully understand the mechanisms of action of DFPRO in improving glucose metabolism and reducing inflammation.

Synthesis Methods

DFPRO can be synthesized through a multi-step process that involves the reaction of proline with 2,6-difluorobenzaldehyde and 2-fluorobenzoyl chloride. The resulting product is then purified through column chromatography to obtain DFPRO in its pure form.

Scientific Research Applications

DFPRO has been extensively studied for its potential applications in various areas of scientific research. One of the primary applications of DFPRO is in the field of diabetes research, where it has been shown to improve glucose tolerance and reduce insulin resistance in animal models. DFPRO has also been studied for its potential anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

N-(2,6-difluorophenyl)-1-(2-fluorobenzoyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c19-12-6-2-1-5-11(12)18(25)23-10-4-9-15(23)17(24)22-16-13(20)7-3-8-14(16)21/h1-3,5-8,15H,4,9-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYNVUXDIWTXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2F)C(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorophenyl)-1-[(2-fluorophenyl)carbonyl]prolinamide

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